

# Tomopenem: A Comparative Analysis of In Vitro Susceptibility and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An objective guide for researchers, scientists, and drug development professionals on the performance of **Tomopenem** against key bacterial pathogens.

This guide provides a comprehensive comparison of **Tomopenem**, a novel carbapenem antibiotic, with other established carbapenems, primarily meropenem and imipenem. The following sections present experimental data on its in vitro activity and in vivo efficacy, detailed methodologies for key experiments, and visualizations of its mechanism of action and relevant bacterial resistance pathways.

# In Vitro Susceptibility

**Tomopenem** has demonstrated potent in vitro activity against a broad spectrum of Grampositive and Gram-negative bacteria, including strains resistant to other carbapenems.[1][2]

# **Comparative Minimum Inhibitory Concentrations (MICs)**

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Tomopenem** compared to meropenem and imipenem against key clinical isolates. Lower MIC values indicate greater potency.



| Organism                                                  | Antibiotic | MIC₅₀ (μg/mL) | MIC90 (µg/mL) |
|-----------------------------------------------------------|------------|---------------|---------------|
| Pseudomonas<br>aeruginosa                                 | Tomopenem  | -             | 4[1][2]       |
| Meropenem                                                 | -          | 16[1]         |               |
| Imipenem                                                  | -          | 16[1]         |               |
| Methicillin-<br>resistantStaphylococc<br>us aureus (MRSA) | Tomopenem  | 2[3]          | 8[2]          |
| Meropenem                                                 | -          | 16-32[3]      |               |
| Imipenem                                                  | -          | 32[3]         |               |
| Penicillin-<br>resistantStreptococcu<br>s pneumoniae      | Tomopenem  | -             | -             |
| Meropenem                                                 | -          | -             | _             |
| Imipenem                                                  | -          | -             | _             |

MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

## **In Vivo Efficacy**

In vivo studies in murine models of infection have demonstrated the efficacy of **Tomopenem** in reducing bacterial burden and improving survival, often showing comparable or superior activity to other carbapenems.

# **Murine Thigh Infection Model**

In a neutropenic murine thigh infection model, **Tomopenem**'s efficacy was shown to be primarily driven by the time the free drug concentration remains above the MIC (%fT>MIC).[4] [5][6][7]



| Organism      | Antibiotic    | Efficacy Endpoint | Required %fT>MIC |
|---------------|---------------|-------------------|------------------|
| P. aeruginosa | Tomopenem     | Static effect     | 29[5]            |
| 1-log kill    | 39[5]         |                   |                  |
| 2-log kill    | 51[5]         | _                 |                  |
| Meropenem     | Static effect | 24[5]             |                  |
| 1-log kill    | 33[5]         |                   | _                |
| 2-log kill    | 45[5]         | _                 |                  |
| MRSA          | Tomopenem     | Static effect     | 27[5]            |
| 1-log kill    | 35[5]         |                   |                  |
| 2-log kill    | 47[5]         | _                 |                  |

## Murine Pneumonia Model

In a murine model of chronic respiratory tract infection caused by P. aeruginosa, **Tomopenem** demonstrated efficacy comparable to meropenem in reducing the number of viable bacteria in the lungs.[1][8]

| Treatment Group (100 mg/kg, twice daily) | Mean Bacterial Load (log <sub>10</sub> CFU/lung ± SEM) |  |
|------------------------------------------|--------------------------------------------------------|--|
| Saline (Control)                         | 4.21 ± 1.28[9]                                         |  |
| Tomopenem                                | 2.91 ± 0.87[9]                                         |  |
| Meropenem                                | 3.01 ± 1.00[9]                                         |  |

## **Mechanism of Action and Resistance**

The bactericidal activity of **Tomopenem**, like other carbapenems, results from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[10][11][12] [13]





Click to download full resolution via product page

Caption: Mechanism of action of **Tomopenem**.

Resistance to carbapenems in P. aeruginosa is often multifactorial, involving enzymatic degradation, reduced influx, and active efflux of the antibiotic.[4][9][14]





Click to download full resolution via product page

Caption: Key mechanisms of carbapenem resistance in P. aeruginosa.

# Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of **Tomopenem** and comparator agents based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[15][16][17][18]



Click to download full resolution via product page



Caption: Workflow for broth microdilution susceptibility testing.

#### **Detailed Steps:**

- Antimicrobial Agent Preparation: Prepare stock solutions of **Tomopenem**, meropenem, and imipenem. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
- Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Select several colonies to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: After incubation, visually inspect the plates for bacterial growth. The MIC
  is recorded as the lowest concentration of the antimicrobial agent that completely inhibits
  visible growth.

## In Vivo Efficacy Testing: Murine Infection Models

The following are generalized protocols for murine thigh, pneumonia, and urinary tract infection models used to evaluate the in vivo efficacy of **Tomopenem**.



Click to download full resolution via product page

Caption: Workflow for the murine thigh infection model.



#### **Detailed Steps:**

- Animal Model: Use specific-pathogen-free mice (e.g., ICR strain), typically female and 5-6 weeks old.[19]
- Immunosuppression: Render the mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[19][20]
- Infection: Prepare a bacterial suspension of the desired strain (e.g., P. aeruginosa or MRSA) to a specific concentration (e.g., 10<sup>6</sup> to 10<sup>7</sup> CFU/mL).[4][19] Inject a defined volume (e.g., 0.1 mL) intramuscularly into the thigh of each mouse.
- Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous administration of **Tomopenem** or comparator agents at various doses and dosing intervals.[4][20]
- Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue in a sterile buffer, and perform serial dilutions. Plate the dilutions onto appropriate agar media to determine the number of colony-forming units (CFU) per thigh.[19]

A standardized protocol for a murine pneumonia model is crucial for reproducibility.[1][21]

#### **Detailed Steps:**

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
- Infection: Anesthetize the mice and instill a specific volume of a standardized bacterial suspension (e.g., P. aeruginosa) intranasally or via intratracheal inoculation to induce a lung infection.
- Treatment: Initiate antibiotic therapy at a defined time point post-infection. Administer **Tomopenem** or comparators via a systemic route (e.g., subcutaneous or intravenous).
- Efficacy Assessment: At the end of the study, euthanize the animals, harvest the lungs, homogenize the tissue, and perform quantitative bacteriology (CFU counting) to determine



the bacterial load.

This model is used to assess efficacy against uropathogens.[22][23][24][25][26]

#### **Detailed Steps:**

- Animal Model: Typically female mice of a specific strain (e.g., C3H/HeN) are used.
- Infection: Anesthetize the mice and instill a bacterial suspension (e.g., uropathogenic E. coli)
   directly into the bladder via a transurethral catheter.
- Treatment: Begin antibiotic treatment at a specified time after infection.
- Efficacy Assessment: At designated time points, collect urine for CFU determination. At the
  end of the experiment, euthanize the mice and harvest the bladder and kidneys for
  quantitative culture to determine the bacterial burden in the tissues.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. Potent In Vitro Activity of Tomopenem (CS-023) against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of the Antibacterial Effect and Emergence of Resistance to Tomopenem, Formerly RO4908463/CS-023, in an In Vitro Pharmacokinetic Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms for Rapid Evolution of Carbapenem Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 5. aurosan.de [aurosan.de]
- 6. In Vivo Pharmacodynamic Activity of Tomopenem (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 7. In vivo pharmacodynamic activity of tomopenem (formerly CS-023) against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus in a murine thigh infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo efficacy and pharmacokinetics of tomopenem (CS-023), a novel carbapenem, against Pseudomonas aeruginosa in a murine chronic respiratory tract infection model -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates -PMC [pmc.ncbi.nlm.nih.gov]
- 10. thesciencenotes.com [thesciencenotes.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Mechanisms of Action of Carbapenem Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbapenem Wikipedia [en.wikipedia.org]
- 14. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa – hippokratia.gr [hippokratia.gr]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 18. researchgate.net [researchgate.net]
- 19. noblelifesci.com [noblelifesci.com]
- 20. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 21. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents -PMC [pmc.ncbi.nlm.nih.gov]
- 22. A murine model of urinary tract infection PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
- 26. criver.com [criver.com]



• To cite this document: BenchChem. [Tomopenem: A Comparative Analysis of In Vitro Susceptibility and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683202#correlation-of-in-vitro-susceptibility-with-in-vivo-efficacy-of-tomopenem]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com